molecular formula C11H14N2O4 B8322817 (3-nitrophenyl) N,N-diethylcarbamate

(3-nitrophenyl) N,N-diethylcarbamate

Cat. No. B8322817
M. Wt: 238.24 g/mol
InChI Key: ZOGNFFXEHVEDNG-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

To a solution of diethyl-carbamic acid-3-nitro-phenyl ester (300 mg, 1.26 mmol) in ethyl acetate (5 ml) was added stannous chloride dihydrate (1.08 g, 4.8 mmol) and stirred for 6 hr at room temperature. The reaction mixture was diluted with ethyl acetate and washed with sodium hydroxide solution. The organic layer was separated, washed with brine, dried and concentrated under reduced pressure to give diethyl-carbamic acid 3-aminophenyl ester (120 mg, 45%).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([O:10][C:11](=[O:17])[N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(OCC)(=O)C>[NH2:1][C:4]1[CH:5]=[C:6]([O:10][C:11](=[O:17])[N:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OC(N(CC)CC)=O
Name
stannous chloride dihydrate
Quantity
1.08 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)OC(N(CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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